Cas no 1369665-02-0 (Cobimetinib hemifumarate)

Cobimetinib hemifumarate is a small molecule inhibitor targeting mitogen-activated protein kinase (MEK), specifically MEK1 and MEK2. It is the hemifumarate salt form of cobimetinib, enhancing solubility and stability for pharmaceutical applications. As a key component in combination therapies, it exhibits potent and selective inhibition of the MAPK/ERK pathway, which is frequently dysregulated in cancers such as melanoma. Its high specificity and favorable pharmacokinetic profile contribute to reduced off-target effects. Cobimetinib hemifumarate is commonly used alongside BRAF inhibitors to improve therapeutic outcomes in BRAF-mutated malignancies. The compound is characterized by rigorous purity standards, ensuring consistency in research and clinical use.
Cobimetinib hemifumarate structure
Cobimetinib hemifumarate structure
Product name:Cobimetinib hemifumarate
CAS No:1369665-02-0
MF:C46H46F6I2N6O8
MW:1178.69221735001
MDL:MFCD31544353
CID:2855060
PubChem ID:71491931

Cobimetinib hemifumarate Chemical and Physical Properties

Names and Identifiers

    • (E)-but-2-enedioic acid,[3,4-difluoro-2-(2-fluoro-4-iodoanilino)phenyl]-[3-hydroxy-3-[(2S)-piperidin-2-yl]azetidin-1-yl]methanone
    • Cobimetinib (hemifumarate)
    • Cobimetinib hemifumarate
    • Cobimetinib Fumarate
    • Cotellic
    • 6EXI96H8SV
    • Cobimetinib fumarate [USAN]
    • Cobimetinib fumarate (USAN)
    • [3,4-Difluoro-2-(2-fluoro-4-iodoanilino)phenyl]-[3-hydroxy-3-[(2S)-piperidin-2-yl]azetidin-1-yl]methanone hemifumarate
    • Cotellic (TN)
    • Methanone, (3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)phenyl)(3-hydroxy-3-(2S)-2-piperidinyl-1-azetidinyl)-, (2E)-2-b
    • GDC-0973 hemifumarate
    • XL-518 hemifumarate
    • COBIMETINIB FUMARATE [JAN]
    • BIS((3,4-DIFLUORO-2-((2-FLUORO-4-IODOPHENYL)AMINO)PHENYL)(3-HYDROXY-3-((2S)-PIPERIDIN-2-YL)AZETIDIN-1-YL)METHANONE) (2E)-BUT-2-ENEDIOATE
    • bis((2S)-2-(1-(3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzoyl)-3-hydroxyazetidin-3-yl)piperidin-1-ium) (2E)-but-2-enedioate
    • Methanone, (3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)phenyl)(3-hydroxy-3-(2S)-2-piperidinyl-1-azetidinyl)-, (2E)-2-butenedioate (2:1)
    • DTXSID301027854
    • CHEBI:90853
    • Q27162831
    • Cobimetinib fumarate - Bio-X
    • COBIMETINIB HEMIFUMARATE [WHO-DD]
    • G16122
    • COBIMETINIB FUMARATE [ORANGE BOOK]
    • COBIMETINIB FUMARATE [MI]
    • (S)-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)phenyl)(3-hydroxy-3-(piperidin-2-yl)azetidin-1-yl)methanone hemifumarate
    • 1369665-02-0
    • D10615
    • (E)-but-2-enedioic acid;[3,4-difluoro-2-(2-fluoro-4-iodoanilino)phenyl]-[3-hydroxy-3-[(2S)-piperidin-2-yl]azetidin-1-yl]methanone
    • CHEMBL2364607
    • (3,4-Difluoro-2-(2-fluoro-4-iodoanilino)phenyl)(3-hydroxy-3-((2S)-piperidin-2-yl)azetidin-1-yl)methanone hemifumarate
    • bis[(2S)-2-{1-[3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzoyl]-3-hydroxyazetidin-3-yl}piperidin-1-ium] (2E)-but-2-enedioate
    • Bis({3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]phenyl}{3-hydroxy-3-[(2S)-piperidin-2-yl]azetidin-1-yl}methanone) (2E)-but-2-enedioate
    • UNII-6EXI96H8SV
    • MDL: MFCD31544353
    • Inchi: 1S/2C21H21F3IN3O2.C4H4O4/c2*22-14-6-5-13(19(18(14)24)27-16-7-4-12(25)9-15(16)23)20(29)28-10-21(30,11-28)17-3-1-2-8-26-17;5-3(6)1-2-4(7)8/h2*4-7,9,17,26-27,30H,1-3,8,10-11H2;1-2H,(H,5,6)(H,7,8)/b;;2-1+/t2*17-;/m00./s1
    • InChI Key: RESIMIUSNACMNW-BXRWSSRYSA-N
    • SMILES: IC1C=CC(=C(C=1)F)NC1=C(C(=CC=C1C(N1CC(C1)([C@@H]1CCCCN1)O)=O)F)F.IC1C=CC(=C(C=1)F)NC1=C(C(=CC=C1C(N1CC(C1)([C@@H]1CCCCN1)O)=O)F)F.OC(/C=C/C(=O)O)=O

Computed Properties

  • Exact Mass: 1178.13708 g/mol
  • Monoisotopic Mass: 1178.13708 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 8
  • Hydrogen Bond Acceptor Count: 18
  • Heavy Atom Count: 68
  • Rotatable Bond Count: 10
  • Complexity: 743
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 1178.7
  • Topological Polar Surface Area: 204

Cobimetinib hemifumarate Security Information

  • Storage Condition:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Cobimetinib hemifumarate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Ambeed
A351002-5mg
Cobimetinib Fumarate(2:1)
1369665-02-0 98%
5mg
$149.0 2025-02-22
Biosynth
FC157419-2000 mg
Cobimetinib fumarate
1369665-02-0
2g
$4,389.00 2023-01-04
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C882931-5mg
Cobimetinib hemifumarate
1369665-02-0 ≥99%
5mg
¥1,436.40 2022-09-02
Advanced ChemBlocks
K12400-25MG
Cobimetinib hemifumarate
1369665-02-0 98%
25MG
$195 2023-09-15
Advanced ChemBlocks
K12400-100MG
Cobimetinib hemifumarate
1369665-02-0 98%
100MG
$450 2023-09-15
MedChemExpress
HY-13064A-50mg
Cobimetinib hemifumarate
1369665-02-0 99.73%
50mg
¥3960 2024-05-25
Biosynth
FC157419-10 mg
Cobimetinib fumarate
1369665-02-0
10mg
$144.38 2023-01-04
MedChemExpress
HY-13064A-10mM*1 mL in DMSO
Cobimetinib hemifumarate
1369665-02-0 99.73%
10mM*1 mL in DMSO
¥1367 2024-05-25
1PlusChem
1P01E73D-10mg
Cobimetinib fumarate - Bio-X
1369665-02-0 99%
10mg
$195.00 2023-12-22
A2B Chem LLC
AX41193-50mg
Cobimetinib fumarate - Bio-X
1369665-02-0 99%
50mg
$431.00 2024-04-20

Cobimetinib hemifumarate Related Literature

Additional information on Cobimetinib hemifumarate

Comprehensive Guide to Cobimetinib Hemifumarate (CAS No. 1369665-02-0): Properties, Applications, and Market Insights

Cobimetinib hemifumarate (CAS No. 1369665-02-0) is a highly specialized pharmaceutical compound that has garnered significant attention in the field of oncology. This small molecule inhibitor is widely recognized for its role in targeting the MEK1/2 pathway, a critical signaling cascade involved in cell proliferation and survival. With the increasing prevalence of cancer research and personalized medicine, Cobimetinib hemifumarate has become a focal point for researchers and clinicians alike.

The chemical structure of Cobimetinib hemifumarate includes a hemifumarate salt form, which enhances its solubility and bioavailability. This modification is crucial for its therapeutic efficacy, making it a preferred choice in combination therapies. The compound’s mechanism of action involves the selective inhibition of MEK1 and MEK2, thereby disrupting the MAPK/ERK pathway, which is often hyperactive in various cancers.

One of the most notable applications of Cobimetinib hemifumarate is in the treatment of metastatic melanoma. Clinical trials have demonstrated its effectiveness when used in combination with vemurafenib, another targeted therapy. This combination has shown improved progression-free survival rates, making it a cornerstone in modern oncology protocols. Researchers are also exploring its potential in other malignancies, such as colorectal cancer and non-small cell lung cancer (NSCLC).

The growing demand for Cobimetinib hemifumarate is driven by the rising incidence of cancer worldwide. According to recent market analyses, the global oncology drug market is projected to expand significantly, with targeted therapies like Cobimetinib hemifumarate leading the charge. Pharmaceutical companies are investing heavily in research and development to optimize its formulation and expand its therapeutic indications.

In addition to its clinical applications, Cobimetinib hemifumarate is also a subject of interest in drug discovery and preclinical studies. Its unique pharmacokinetic properties make it a valuable tool for understanding the MEK inhibition mechanism and developing next-generation inhibitors. Researchers are particularly interested in overcoming resistance mechanisms that may arise during prolonged therapy.

From a regulatory perspective, Cobimetinib hemifumarate has received approval from major health authorities, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These approvals underscore its safety and efficacy profile, further solidifying its position in the oncology landscape. However, ongoing post-marketing surveillance is essential to monitor long-term effects and rare adverse events.

The synthesis of Cobimetinib hemifumarate involves a multi-step process that requires high-precision chemistry. Manufacturers adhere to stringent Good Manufacturing Practices (GMP) to ensure the compound’s purity and consistency. Quality control measures are critical, given its use in life-saving therapies. The compound’s stability under various storage conditions is also a key consideration for pharmaceutical companies.

As the field of precision medicine evolves, Cobimetinib hemifumarate is expected to play an even more prominent role. Advances in genomic profiling and biomarker identification are enabling clinicians to tailor treatments to individual patients, maximizing therapeutic outcomes. This personalized approach aligns with the broader trend toward patient-centric care in oncology.

For researchers and healthcare professionals seeking detailed information on Cobimetinib hemifumarate, reliable sources include peer-reviewed journals, clinical trial databases, and regulatory agency websites. Staying updated on the latest studies and guidelines is essential for optimizing its use in clinical practice. Collaborative efforts between academia and industry are also pivotal in advancing our understanding of this compound.

In conclusion, Cobimetinib hemifumarate (CAS No. 1369665-02-0) represents a significant advancement in cancer therapy. Its targeted action, combined with its clinical efficacy, makes it a valuable asset in the fight against cancer. As research continues to uncover new applications and refine existing protocols, the future of Cobimetinib hemifumarate looks promising. Whether you are a researcher, clinician, or patient, understanding this compound’s potential is crucial for leveraging its benefits in oncology.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1369665-02-0)Cobimetinib hemifumarate
A930744
Purity:99%/99%/99%
Quantity:10mg/50mg/100mg
Price ($):150.0/496.0/722.0